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molecular formula C15H22O B8348425 1-Cyclohexyl-2-phenylpropanol

1-Cyclohexyl-2-phenylpropanol

Cat. No. B8348425
M. Wt: 218.33 g/mol
InChI Key: BQVVSRKZBGMAHP-UHFFFAOYSA-N
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Patent
US06358958B2

Procedure details

DMSO (118 mL, 1.6674 mol) was added dropwise to a solution of 126.42 g (0.579 mol) of 1-cyclohexyl-2-phenylpropanol in 1737 mL of CH2Cl2 (cooled in a wet ice acetone bath). After 29 min, 147.93 g (1.0422 mol) of P2O5 was added. After 11 min, the cooling bath was removed. An aliquot quenched with Et3N showed complete reaction within 3 h at RT. The reaction mixture was cooled in a wet ice acetone bath. Et3N (282 mL, 2.0265 mol) was added dropwise to the cooled reaction mixture over a 30 min period. The cooling bath was removed and the mixture was stirred overnight at RT. The reaction mixture was quenched by dropwise addition of 500 mL of 3 N HCl (aq) (pH=0). After shaking in separatory funnel, the aqueous phase was removed. The organic phase was washed with 500 mL of 3 N HCl (aq) (pH=0), washed twice with 1 L of 10% K2CO3 (aq) (pH=12;12), washed three times with 500 mL of NaOCl (aq) solution, washed with 1L of water, washed with 1 L of 25% NaCl (aq), dried over MgSO4, gravity filtered and concentrated under vacuum with dry ice trap to collect Me2S. An amber oil of the title compound (107.01 g, 85.437%) was obtained;
Name
Quantity
118 mL
Type
reactant
Reaction Step One
Quantity
126.42 g
Type
reactant
Reaction Step One
Quantity
1737 mL
Type
solvent
Reaction Step One
Name
Quantity
147.93 g
Type
reactant
Reaction Step Two
Name
Quantity
282 mL
Type
reactant
Reaction Step Three
Yield
85.437%

Identifiers

REACTION_CXSMILES
CS(C)=O.[CH:5]1([CH:11]([OH:20])[CH:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH3:13])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.CCN(CC)CC>C(Cl)Cl>[C:14]1([CH:12]([C:11]([CH:5]2[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]2)=[O:20])[CH3:13])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
118 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
126.42 g
Type
reactant
Smiles
C1(CCCCC1)C(C(C)C1=CC=CC=C1)O
Name
Quantity
1737 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
147.93 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
Quantity
282 mL
Type
reactant
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 11 min
Duration
11 min
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
CUSTOM
Type
CUSTOM
Details
An aliquot quenched with Et3N showed complete reaction within 3 h at RT
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in a wet ice acetone bath
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by dropwise addition of 500 mL of 3 N HCl (aq) (pH=0)
STIRRING
Type
STIRRING
Details
After shaking in separatory funnel
CUSTOM
Type
CUSTOM
Details
the aqueous phase was removed
WASH
Type
WASH
Details
The organic phase was washed with 500 mL of 3 N HCl (aq) (pH=0)
WASH
Type
WASH
Details
washed twice with 1 L of 10% K2CO3 (aq) (pH=12;12)
WASH
Type
WASH
Details
washed three times with 500 mL of NaOCl (aq) solution
WASH
Type
WASH
Details
washed with 1L of water
WASH
Type
WASH
Details
washed with 1 L of 25% NaCl (aq)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4, gravity
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum with dry ice trap
CUSTOM
Type
CUSTOM
Details
to collect Me2S

Outcomes

Product
Details
Reaction Time
29 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)C(=O)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 107.01 g
YIELD: PERCENTYIELD 85.437%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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